(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as a chalcone derivative, is an organic compound characterized by a conjugated system that includes both a furan and a phenyl group. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one falls under the category of chalcones, which are α,β-unsaturated carbonyl compounds. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
The synthesis of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the condensation reaction between 4-ethylacetophenone and furan-2-carbaldehyde. A common method utilizes a base-catalyzed reaction where sodium hydroxide acts as the catalyst.
The molecular formula of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one is . The structure features:
The compound exhibits an E configuration concerning the double bond between the second and third carbons of the propene moiety. The dihedral angles between the furan and phenyl rings indicate a slight twist in their orientation, which can influence its reactivity and biological activity .
Chalcones, including (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control, use of solvents, or catalysts to optimize yield and selectivity.
The biological activity of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one is attributed to its ability to interact with various biological targets:
Studies have shown that chalcone derivatives exhibit significant cytotoxicity against cancer cell lines, indicating potential therapeutic applications .
The compound is stable under normal conditions but may undergo degradation under extreme pH or temperature conditions. Its solubility varies depending on the solvent used; it is generally soluble in organic solvents like methanol and ethanol.
(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one has potential applications in:
The systematic IUPAC name “(2E)-3-(4-ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one” precisely defines the compound’s structure and stereochemistry. This nomenclature follows these key conventions:
Alternative chemical representations include:
CCc1ccc(/C=C/C(=O)c2ccco2)cc1 (explicitly shows E-configuration) SSOXYGMDILVPLC-MDZDMXLPSA-N (unique identifier for databases) Isomeric considerations focus on two primary aspects:
Table 1: Nomenclature and Identifiers of the Compound
| Classification | Identifier |
|---|---|
| Systematic Name | (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one |
| CAS Registry | 84921-98-2 |
| Molecular Formula | C₁₅H₁₄O₂ |
| SMILES (Canonical) | CCc1ccc(/C=C/C(=O)c2ccco2)cc1 |
| InChIKey | SSOXYGMDILVPLC-MDZDMXLPSA-N |
Chalcones constitute a class of open-chain flavonoids characterized by a 1,3-diarylprop-2-en-1-one scaffold. The target compound belongs to this family with these structural attributes:
The molecular architecture exhibits near-planarity (dihedral angle <10° between rings and enone bridge), facilitated by conjugation. This planarity enhances crystallinity and influences solid-state packing via intermolecular interactions like C–H···O bonds. Density functional theory (DFT) calculations confirm the s-trans enone conformation is energetically favored over s-cis by >15 kJ/mol due to reduced steric strain [2] [8].
Furan-chalcone derivatives exhibit diverse bioactivities and material properties modulated by aryl ring substituents. The ethyl group in the target compound confers distinct characteristics compared to other derivatives:
CAS No.:
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 1338578-34-9
CAS No.: 627-34-9